(E)-3-(4-Isopropylbenzylidene)indolin-2-one
Description
Properties
IUPAC Name |
(3E)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQQWCZKCUQNSO-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-Isopropylbenzylidene)indolin-2-one is an organic compound belonging to the indolinone class, characterized by a unique structure that includes an isopropyl group attached to a benzylidene moiety linked to an indolin-2-one core. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₁₈H₁₇NO
- Molecular Weight : Approximately 263.3 g/mol
- Structure : Features an indole moiety fused with a carbonyl group, with the isopropyl group enhancing its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 4-isopropylbenzaldehyde with indolin-2-one under basic conditions. The method can be scaled for industrial applications using continuous flow reactors to improve purity and yield.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 3.125 | Effective against K. pneumoniae |
| Fluconazole | 0.39 | Control for comparison |
The compound has been shown to have better antifungal than antibacterial potential, particularly against Candida species, with MIC values ranging from 0.36 to 25 mg/mL .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. It has demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The IC₅₀ values for these cell lines are summarized below:
The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest, although further research is needed to elucidate the precise pathways involved .
Case Studies and Research Findings
- Antimicrobial Testing : In a study evaluating various indolinone derivatives, this compound exhibited significant activity against K. pneumoniae with an MIC of 3.125 mg/mL, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Assays : In vitro testing on human cancer cell lines revealed that this compound had varying degrees of cytotoxicity, with MCF-7 cells showing an IC₅₀ value of approximately 18 µM, indicating promising anticancer properties .
- Mechanistic Insights : Research into the apoptotic mechanisms revealed that treatment with this compound led to increased caspase activity and alterations in cell cycle progression, suggesting a multi-faceted approach to its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Indolin-2-one Derivatives
Structural and Functional Modifications
The biological activity of indolin-2-one derivatives is highly dependent on substituents at the 3-position and N1-position of the oxindole core. Below is a comparative analysis with key analogs:
Key Observations
Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., NO₂): Enhance electrophilicity of the Michael acceptor, improving interactions with redox enzymes like TrxR. For example, 4-nitrobenzylidene derivatives show antibacterial activity, while N-benzyl substitution increases cytotoxicity . Lipophilic Groups (e.g., Isopropyl, Trimethoxy): Improve membrane permeability and target binding. IC261’s trimethoxybenzylidene group enhances tubulin binding, while the isopropyl group in the target compound may similarly optimize pharmacokinetics . Heterocyclic Moieties (e.g., Nitroimidazole): Direct activity toward specific pathogens. The nitroimidazole hybrid 5f exhibits exceptional MRSA inhibition, highlighting the role of nitro groups in disrupting bacterial redox systems .
Stereochemical Considerations :
- The (E)-isomer is typically more stable and bioactive than the (Z)-isomer due to reduced steric hindrance. For instance, (E)-3-(4-nitrophenyl)allylidene derivatives (41b) show greater stability in solution compared to (Z)-isomers .
Mechanistic Divergence: Anticancer Agents: Target TrxR (e.g., compound 4) or kinases (e.g., sunitinib) via Michael addition to cysteine/selenocysteine residues . Antibacterial Agents: Nitroimidazole hybrids likely generate reactive nitrogen species under bacterial nitroreductase activity, causing DNA damage .
Comparative Data Table: Pharmacological and Physicochemical Properties
| Property | This compound | Sunitinib | IC261 | Compound 5f (Nitroimidazole hybrid) |
|---|---|---|---|---|
| Molecular Weight | 279.34 g/mol | 398.47 g/mol | 353.37 g/mol | 322.32 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | 5.2 | 2.8 | 1.9 |
| Key Target | TrxR/Kinases (hypothesized) | VEGFR/PDGFR | CK1/Tubulin | Bacterial nitroreductase |
| Bioactivity (IC₅₀/MIC) | N/A | 10–50 nM | 1.2 µM | 0.0625–0.125 µg/mL (MRSA) |
| Clinical Status | Preclinical | Approved | Preclinical | Preclinical |
Q & A
Q. What are the standard synthetic routes for preparing (E)-3-(4-isopropylbenzylidene)indolin-2-one and its derivatives?
The compound is typically synthesized via condensation reactions between indolin-2-one and substituted benzaldehydes. For example:
- Condensation with aldehydes : A mixture of indolin-2-one and 4-isopropylbenzaldehyde in methanol, catalyzed by ethylenediamine or piperidine, yields the target compound after refluxing and purification via silica gel chromatography .
- N-Alkylation : Sodium hydride (NaH) in DMF is used to deprotonate the indolin-2-one nitrogen, followed by reaction with alkyl halides to introduce substituents (e.g., 4-(2-fluoroethoxy)benzyl groups) . Yields range from 16% to 83%, depending on reaction conditions and substituent steric effects .
Q. How is the E/Z configuration of the benzylidene group determined experimentally?
- NMR spectroscopy : 1D NOE or 2D NOESY experiments differentiate E and Z isomers by observing spatial proximity between the benzylidene proton and indolinone NH or aromatic protons .
- X-ray crystallography : Single-crystal analysis provides definitive proof of configuration. For example, (E)-3-(2,6-dichlorobenzylidene)indolin-2-one showed a dihedral angle of ~63° between aromatic rings, confirming the E geometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assignments are based on chemical shifts (e.g., benzylidene proton at δ ~7.5–8.0 ppm) and coupling patterns .
- IR spectroscopy : Stretching frequencies for C=O (indolinone, ~1700 cm⁻¹) and C=N (benzylidene, ~1600 cm⁻¹) confirm structural motifs .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced kinase inhibition?
- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on the benzylidene ring enhance EGFR/RTK inhibition by increasing electrophilicity at the C=N bond .
- N-Alkylation : Bulky substituents (e.g., tetrahydropyranylmethyl) improve solubility and selectivity for mutant EGFR isoforms (e.g., T790M) .
- Pharmacophore modeling : Overlay of crystal structures (e.g., PDB entries) identifies key interactions between the indolinone core and kinase ATP-binding pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Solvent-dependent isomerization : Z/E ratios may change over time in DMSO, altering activity. Monitor isomer stability via time-resolved NMR .
- Crystallographic polymorphism : Different crystal packing (e.g., hydrogen-bonded dimers vs. π-stacked arrays) can modulate solubility and bioavailability .
- Assay conditions : Use standardized protocols (e.g., ATP concentration, pH) to minimize variability in kinase inhibition assays .
Q. How does crystallography inform drug design for neuroprotective or antitumor applications?
- Hydrogen-bond networks : Intermolecular H-bonds (e.g., N–H⋯O=C) stabilize protein-ligand complexes, as seen in neuroprotective 3-substituted indolin-2-ones .
- Dihedral angle optimization : A ~60° angle between indolinone and benzylidene rings maximizes steric compatibility with hydrophobic kinase pockets .
- Halogen bonding : Chlorine substituents at benzylidene positions 2 and 6 enhance binding to EGFR via halogen-π interactions .
Methodological Best Practices
Q. What analytical workflows ensure reproducibility in synthesis and characterization?
- Reaction monitoring : Use TLC or HPLC to track reaction progress and detect intermediates .
- Purification : Employ gradient elution (ethyl acetate/petroleum ether) for column chromatography to separate isomers .
- Validation : Cross-validate NMR assignments with DFT calculations (e.g., Gaussian) to confirm chemical shifts .
Q. How to design experiments for assessing blood-brain barrier (BBB) penetration?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
